molecular formula C19H17FN2O3S B2987416 N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862760-93-8

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No. B2987416
M. Wt: 372.41
InChI Key: VGLPZZFKICNMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of organic compounds incorporating the 4-(phenylsulfonyl)phenyl fragment, which includes derivatives of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine. These compounds have been analyzed using spectral methods (UV-Vis, FT-IR, 1H-NMR, 13C-NMR, MS) to confirm their structures. The therapeutic potential and toxicological profiles of these newly synthesized compounds have also been evaluated, demonstrating their potential in biomedical applications (Apostol et al., 2019).

Cytotoxicity Evaluation

  • The cytotoxic effects of compounds containing the oxazole ring and the 4-(phenylsulfonyl)phenyl moiety have been assessed. Such studies are crucial for determining the potential therapeutic applications of these compounds. The evaluation involved advanced bioassays, highlighting the importance of comprehensive toxicological assessment in drug development processes (Apostol et al., 2021).

Applications in Organic Synthesis

  • N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine derivatives have been utilized in organic synthesis, including the development of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes were synthesized via activated fluorophenyl-amine reactions, showcasing the compound's utility in creating advanced materials with precise control over cation functionality without side reactions (Kim et al., 2011).

Thermal and Photolytic Transformations

  • Studies on the thermal, acid-catalyzed, and photolytic transformations of related compounds have provided insights into their reactivity and potential applications in synthesizing complex molecular structures. Such research underscores the versatility of N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine and its derivatives in chemical synthesis (Vasin et al., 2014).

Electrophilic Bromocyclization

  • The compound and its derivatives have also been studied in the context of electrophilic bromocyclization reactions, demonstrating their application in synthesizing oxazolines and oxazines with good yields and excellent diastereoselectivity. This highlights the compound's role in facilitating specific and efficient synthetic pathways (Wong et al., 2015).

properties

IUPAC Name

N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLPZZFKICNMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

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